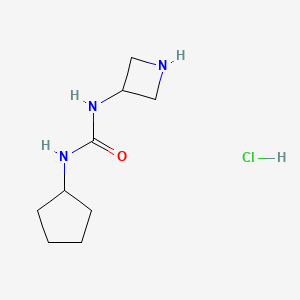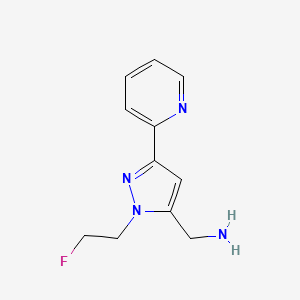
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
The compound is an organic molecule with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine . The fluoroethyl and pyridin-2-yl groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluoroethyl group, and a pyridin-2-yl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the fluoroethyl group consists of a two-carbon chain with a fluorine atom attached, and the pyridin-2-yl group is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating pyridine ring. The pyrazole ring might also participate in various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and affect its polarity .Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
The synthesis of novel compounds through ambient-temperature reactions offers insights into the chemistry of pyrazolyl methanamines. For example, Diana Becerra et al. (2021) reported the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at ambient temperature, showcasing an efficient route for preparing N-pyrazolyl imines characterized by various spectroscopic methods (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Compounds with a pyridin-2-yl methanamine scaffold have been explored for their potential anticonvulsant properties. A study by S. Pandey and R. Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, demonstrating seizures protection in animal models, highlighting their therapeutic potential (Pandey & Srivastava, 2011).
Antimicrobial Activity
A series of derivatives demonstrated antimicrobial activity, with certain compounds showing high efficacy against standard drugs. This suggests their application in developing new antimicrobial agents (Kumar et al., 2012).
Catalytic Applications
Pyridin-2-yl methanamine derivatives have been used in catalysis, such as in the synthesis of unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving pyridin-2-yl methanamine derivatives have been studied for their photocytotoxic properties and cellular imaging applications, demonstrating potential in cancer therapy and diagnostics (Basu et al., 2014).
Antitumor and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine derivatives, synthesized via multi-component reactions, showed significant antibacterial and antifungal activities, as well as antitumor activity against a liver cell line, suggesting their potential in developing new therapeutic agents (El-Borai et al., 2012).
Anticancer Activity
Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including those with pyridin-2-yl methanamine, have shown promising anticancer activity against various cancerous cell lines, highlighting their potential in cancer treatment (Mbugua et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYXZOBXSHJDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



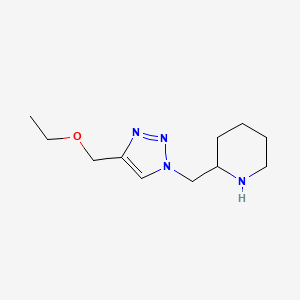
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
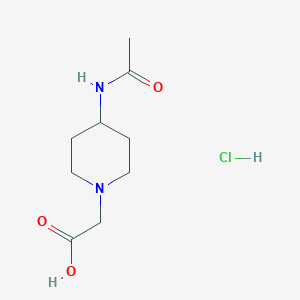

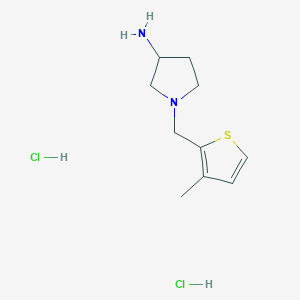
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)

![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)




